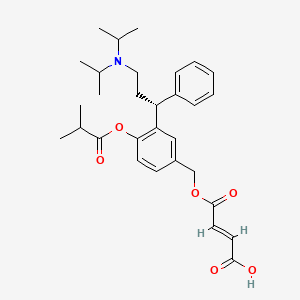

N-(tert-Butyl)-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

An impurity of Amicarbazone

Wissenschaftliche Forschungsanwendungen

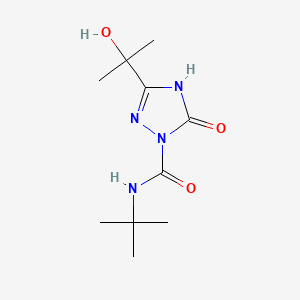

Crystal Structure Analysis : A study by Kaur et al. (2013) on a similar compound, "4-amino-N-tert-butyl-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide", revealed details about its crystal structure. The triazole ring and the carboxamide group in the molecule were found to be almost coplanar, with variations in the orientation of the isopropyl group. This structural analysis is crucial for understanding the compound's properties and potential applications in material science and drug design (Kaur et al., 2013).

Potential as Cardioprotective Agents : Cheng et al. (2006) discovered a class of compounds, including a derivative of this compound, that act as malonyl-coenzyme A decarboxylase inhibitors. These compounds showed promise in improving cardiac efficiency and function, suggesting potential applications in treating ischemic heart diseases (Cheng et al., 2006).

Anticancer Applications : Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, including derivatives of the mentioned compound, and evaluated their cytotoxicity against human cancer cell lines. Some derivatives showed significant cytotoxicity in ovarian and oral cancers, indicating their potential as anticancer agents (Kumar et al., 2009).

Synthesis and Characterization : RashidiN. and BeradB. (2012) worked on synthesizing and characterizing new derivatives, such as "4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione". This research contributes to the understanding of the chemical properties and potential applications of these compounds (RashidiN. & BeradB., 2012).

Antimicrobial Activity : Sanjeevarayappa et al. (2015) synthesized a derivative, "tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate", and evaluated its antimicrobial and anthelmintic activities. The compound exhibited moderate activity, suggesting its potential in developing new antimicrobial agents (Sanjeevarayappa et al., 2015).

Wirkmechanismus

Target of Action

The primary target of N-(tert-Butyl)-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide, also known as Amicarbazone Impurity 2, is the Photosystem II (PSII) . PSII is a key component of the photosynthetic electron transport chain in plants, responsible for the conversion of light energy into chemical energy.

Mode of Action

Amicarbazone Impurity 2 acts as a potent inhibitor of photosynthetic electron transport . It induces chlorophyll fluorescence and interrupts oxygen evolution by binding to the Qb domain of PSII . This interaction is similar to the triazines and the triazinones classes of herbicides .

Biochemical Pathways

The compound’s action affects the photosynthetic electron transport pathway, leading to the disruption of photosynthesis . This results in chlorosis, stunted growth, tissue necrosis, and eventually death of the plant .

Pharmacokinetics

It is known that the compound is rapidly absorbed and translocated in plants, suggesting efficient distribution within the plant system . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The molecular and cellular effects of Amicarbazone Impurity 2’s action include the induction of chlorophyll fluorescence, interruption of oxygen evolution, and inhibition of photosynthetic electron transport . These effects lead to the phenotypic responses of sensitive plants, which include chlorosis, stunted growth, tissue necrosis, and death .

Eigenschaften

IUPAC Name |

N-tert-butyl-3-(2-hydroxypropan-2-yl)-5-oxo-4H-1,2,4-triazole-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O3/c1-9(2,3)12-8(16)14-7(15)11-6(13-14)10(4,5)17/h17H,1-5H3,(H,12,16)(H,11,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWLJHDVGCZVBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1C(=O)NC(=N1)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674037 |

Source

|

| Record name | Isopropyl-2-hydroxy desamino amicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

889062-06-0 |

Source

|

| Record name | Isopropyl-2-hydroxy desamino amicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

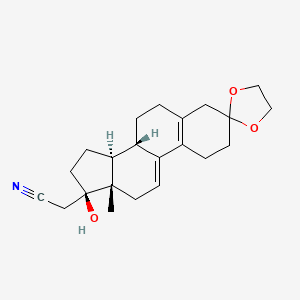

![(1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one](/img/structure/B601944.png)

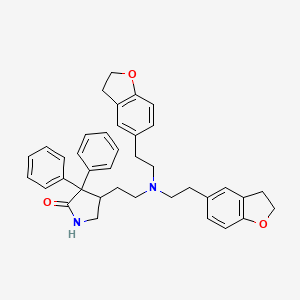

![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate](/img/structure/B601958.png)